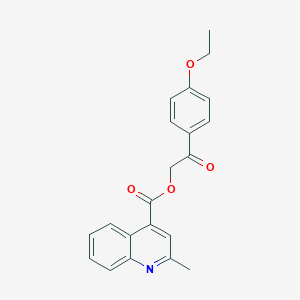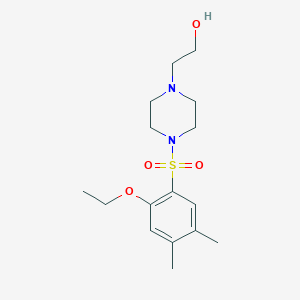
2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as EMPE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a piperazine derivative that has been studied for its ability to modulate certain receptors in the brain, which may have implications for the treatment of various neurological disorders.
Mécanisme D'action
Target of Action
The primary targets of 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, abbreviated as EMPE . These drugs target a variety of receptors and enzymes, indicating that EMPE may also interact with multiple targets.
Mode of Action
The exact mode of action of EMPE is currently unknown due to the lack of specific studies on this compound. . The specific mode of action would depend on the particular target and the chemical structure of EMPE.
Biochemical Pathways
, it can be inferred that EMPE may potentially affect multiple biochemical pathways
Pharmacokinetics
. Therefore, it can be inferred that EMPE may have favorable ADME properties, contributing to its bioavailability.
Result of Action
The molecular and cellular effects of EMPE’s action are currently unknown due to the lack of specific studies on this compound. , it can be inferred that EMPE may have a variety of potential effects, such as modulation of receptor activity, inhibition of enzymes, or alteration of cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, its effects may be dependent on dose and may vary depending on the specific receptor subtype being targeted.
Orientations Futures
There are several potential future directions for research on 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol. One area of interest is its potential application in the treatment of schizophrenia, as it has been shown to modulate the dopamine D2 receptor, which is involved in the pathophysiology of the disorder. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in treating various neurological disorders.
Méthodes De Synthèse
2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can be synthesized through a multi-step process involving the reaction of 4-ethyl-3-methylphenol with piperazine and sulfonyl chloride, followed by reduction with sodium borohydride. The resulting product is then treated with ethanol to yield this compound.
Applications De Recherche Scientifique
2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has been studied for its potential application in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to modulate certain receptors in the brain, such as the 5-HT1A receptor and the dopamine D2 receptor, which are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
2-[4-(4-ethoxy-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-3-21-15-5-4-14(12-13(15)2)22(19,20)17-8-6-16(7-9-17)10-11-18/h4-5,12,18H,3,6-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLPMJYYEOWBCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)






